N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were synthesized and exhibited in vitro antimicrobial activity against bacterial and fungal strains, with compounds showing good activity (Marri, Kakkerla, Krishna, & Rajam, 2018).
Anticancer Agents
The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation as anticancer agents showed significant selectivity and apoptosis induction in human lung adenocarcinoma cells compared to a mouse embryoblast cell line, highlighting their potential in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Chemical Oxidation Study
A study on the chemical oxidation of N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide revealed several oxidation sites, providing insights into the chemical properties and reactivity of the compound without affecting the isoxazole moiety, which may inform further chemical modifications (Adolphe-Pierre et al., 1998).
Herbicidal Activities
Research into 1,2-benzisoxazole-3-acetamide derivatives, including their synthesis and herbicidal activities, showed that certain compounds were highly effective in paddy fields, suggesting applications in agricultural chemistry (Sato, Honma, & Sugai, 1985).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-14-7-9-16(10-8-14)29(26,27)19-12-24(18-6-4-3-5-17(18)19)13-21(25)22-20-11-15(2)28-23-20/h3-12H,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXITOUEEZQDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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